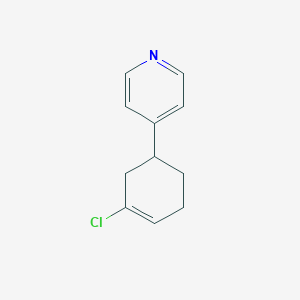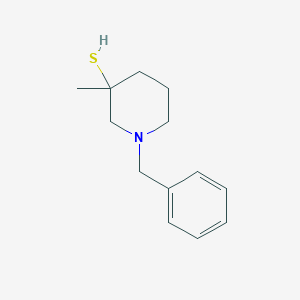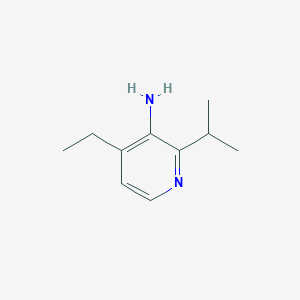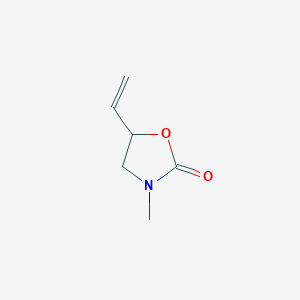
4-(3-Chlorocyclohex-3-en-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorocyclohex-3-en-1-yl)pyridine is an organic compound with the molecular formula C11H12ClN It is a derivative of pyridine, featuring a chlorinated cyclohexene ring attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorocyclohex-3-en-1-yl)pyridine typically involves the reaction of 4-cyanopyridine with 1-chlorocyclohexene. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, are likely applied to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chlorocyclohex-3-en-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chlorinated cyclohexene ring or the pyridine ring.
Substitution: The chlorine atom in the cyclohexene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorocyclohex-3-en-1-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(3-Chlorocyclohex-3-en-1-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chlorocyclohex-3-en-1-yl)pyridine
- 4-(3-Methoxycyclohex-2-en-1-yl)pyridine
- 4-(2-Chlorocyclohex-2-en-1-yl)pyridine
Uniqueness
4-(3-Chlorocyclohex-3-en-1-yl)pyridine is unique due to the specific position of the chlorine atom and the double bond in the cyclohexene ring. This structural feature influences its reactivity and interactions with other molecules, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
88260-30-4 |
|---|---|
Molekularformel |
C11H12ClN |
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
4-(3-chlorocyclohex-3-en-1-yl)pyridine |
InChI |
InChI=1S/C11H12ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h3-7,10H,1-2,8H2 |
InChI-Schlüssel |
YOLKMUKEPUDTCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(=C1)Cl)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















